FMoc-L-Dap(Boc)-OH. H2O
Description
Significance of Non-Proteinogenic Amino Acids in Peptide Engineering
The introduction of NPAAs into peptide sequences is a powerful method for overcoming the limitations of natural peptides, such as poor stability in biological systems. nih.gov Peptides composed solely of natural amino acids are often susceptible to degradation by proteases. The incorporation of NPAAs can fundamentally alter a peptide's structure and properties, leading to significant improvements in stability, potency, permeability, and bioavailability. nih.govresearchgate.netnih.gov This has been a critical factor in the development of new peptide-based drug candidates. nih.gov NPAAs offer a vast toolbox of physicochemical properties that expand beyond those of the natural amino acids, enabling the design of peptides with novel functions and conformations. nih.govresearchgate.net
The Role of 2,3-Diaminopropanoic Acid (Dap) in Natural and Synthetic Frameworks
The core of Fmoc-L-Dap(Boc)-OH·H2O is L-2,3-diaminopropanoic acid (L-Dap), a non-proteinogenic amino acid found in various plants and bacteria. mdpi.comresearchgate.net L-Dap is a precursor for the biosynthesis of antibiotics and siderophores, such as staphyloferrin B produced by Staphylococcus aureus. nih.gov Its presence in natural products like the antitumor agent bleomycin (B88199) highlights its biological relevance. mdpi.com In synthetic applications, the introduction of Dap residues into peptides can enhance their biological activity. For example, replacing certain amino acids with Dap has been shown to increase the ion transport rates of synthetic channel-forming peptides. nih.gov The additional amino group on the Dap side chain provides a site for further chemical modification, allowing for the creation of branched, cyclic, or conjugated peptide structures. mdpi.comiris-biotech.de
Orthogonal Protection Strategies in Peptide Synthesis with Fmoc-L-Dap(Boc)-OH
The true synthetic power of Fmoc-L-Dap(Boc)-OH lies in its orthogonal protection scheme. mdpi.comresearchgate.net The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino group on the side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. mdpi.combiosynth.com This orthogonality is crucial in solid-phase peptide synthesis (SPPS), as it allows for the selective removal of one protecting group without affecting the other. biosynth.compeptide.com
During SPPS, the Fmoc group is removed using a mild base, typically piperidine (B6355638), to allow for the step-wise addition of the next amino acid in the sequence. peptide.com The Boc group, however, remains stable under these conditions and continues to protect the side-chain amino group. biosynth.com Once the peptide chain is fully assembled, the Boc group can be removed using a strong acid, such as trifluoroacetic acid (TFA), often in a final deprotection step that also cleaves the peptide from the solid support. peptide.com This strategy provides precise control over the synthesis, enabling the site-specific modification of the Dap side chain. For instance, after the peptide is synthesized but before final deprotection, the Boc group could be selectively removed to attach other molecules like fluorophores, drugs, or polyethylene (B3416737) glycol (PEG) chains to the β-amino group. smolecule.com This versatility makes Fmoc-L-Dap(Boc)-OH an invaluable reagent for creating complex and multifunctional peptides. mdpi.com
Detailed Research Findings
The utility of Fmoc-L-Dap(Boc)-OH and its derivatives is well-documented in scientific literature. It has been employed in the synthesis of lysine (B10760008) analogs for structure-activity relationship (SAR) studies and in the creation of cyclic peptides with potential as ion-selective channels. peptide.com The ability to manipulate the charge and functionality of the Dap side chain has been used to tune the pH response of peptides, which can be beneficial for applications like gene delivery. iris-biotech.de
Interactive Data Table: Properties of Fmoc-L-Dap(Boc)-OH
| Property | Value |
|---|---|
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid |
| Synonyms | Fmoc-Dap(Boc)-OH |
| CAS Number | 162558-25-0 sigmaaldrich.comsigmaaldrich.comiris-biotech.de |
| Molecular Formula | C₂₃H₂₆N₂O₆ sigmaaldrich.comsigmaaldrich.comiris-biotech.de |
| Molecular Weight | 426.46 g/mol sigmaaldrich.comsigmaaldrich.com |
| Appearance | White powder cam.ac.uk |
| Storage Temperature | 2-8°C sigmaaldrich.comsigmaaldrich.comiris-biotech.de |
| Primary Application | Fmoc solid-phase peptide synthesis sigmaaldrich.comsigmaaldrich.com |
Interactive Data Table: Orthogonal Deprotection Conditions
| Protecting Group | Reagent for Removal | Lability |
|---|---|---|
| Fmoc | Piperidine (base) | Base-labile biosynth.com |
| Boc | Trifluoroacetic acid (TFA) | Acid-labile biosynth.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6.H2O/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27);1H2/t19-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXYBNQAZAQRZ-FYZYNONXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Fmoc L Dap Boc Oh. H2o and Its Derivatives
Convergent and Multi-Step Synthesis of Fmoc-L-Dap(Boc)-OH Precursors
The creation of orthogonally protected Dap derivatives is a cornerstone of modern peptide chemistry, addressing the need for site-specific modifications that were challenging with older protecting group strategies. smolecule.com Early methods often relied on protecting groups that required harsh removal conditions, limiting their compatibility with sensitive amino acids. smolecule.com The advent of Fmoc-based protection revolutionized the field by allowing for milder deprotection protocols. smolecule.com
Stereoselective Synthesis from Chiral Precursors (e.g., D-Serine)
A robust strategy for preparing orthogonally protected L-Dap derivatives involves starting from the commercially available and chiral precursor, D-serine. mdpi.comresearchgate.net This approach ensures the preservation of the desired stereochemistry throughout the synthesis. A common method involves the reductive amination of an aldehyde derived from Nα-Fmoc-O-tert-butyl-D-serine. mdpi.comresearchgate.net This process is often facilitated by a Lewis acid such as titanium(IV) isopropoxide [Ti(OiPr)₄]. mdpi.com The synthesis of differentially protected meso-DAP has also been achieved by varying the oxazolidine (B1195125) derived from D-serine. mostwiedzy.pl The chirality of the starting D-serine is maintained during these transformations, yielding the L-Dap configuration in the final product. mdpi.com
Another efficient synthesis starts with commercially available N(α)-Boc-Asp(OBn)-OH and utilizes a Curtius rearrangement to establish the β-nitrogen. organic-chemistry.org The success of this rearrangement is highly dependent on the proper protection of the α-nitrogen. organic-chemistry.org This method is noted for being more cost-effective and well-suited for solid-phase peptide synthesis. organic-chemistry.org
Oxidative Carboxylation Strategies
Oxidative carboxylation represents a key transformation for installing the carboxylic acid functionality in the synthesis of amino acid derivatives. In the context of preparing Dap precursors from chiral molecules like D-serine, the primary alcohol of a protected 2,3-diaminopropanol intermediate can be oxidized to form the required carboxyl group. mdpi.com
More broadly, oxidative decarboxylation of α-amino acids can be a useful transformation. kuleuven.be These reactions are often mediated by species like hypobromite (B1234621) ('Br+'), which can be generated from reagents such as N-bromosuccinimide. kuleuven.be However, these methods can produce significant waste. kuleuven.be Greener alternatives using hydrogen peroxide as the oxidant are being explored. kuleuven.be Another approach involves the oxidative decarboxylation of N-acyl amino acids using a catalytic system of silver(I), copper(II), and ammonium (B1175870) persulfate in water to produce imides. organic-chemistry.org This reaction proceeds through a radical mechanism. organic-chemistry.org Photocatalytic methods are also emerging for the decarboxylation of amino acids, though the direct decarboxylation of residues like aspartic acid can be challenging due to the instability of the resulting primary radical. rsc.org
Protecting Group Manipulations and Orthogonality (Fmoc, Boc, Alloc)
The strategic use of orthogonal protecting groups is fundamental to the synthesis and application of Fmoc-L-Dap(Boc)-OH. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.com The Boc (tert-butyloxycarbonyl) group protects the side-chain β-amino group and is removed under acidic conditions, such as with trifluoroacetic acid (TFA). altabioscience.compeptide.com This orthogonality allows for the selective deprotection and modification of either the N-terminus or the side chain of the Dap residue within a peptide. altabioscience.compeptide.com
In addition to Fmoc and Boc, other protecting groups can be employed to achieve different strategic goals. The allyloxycarbonyl (Alloc) group is another important orthogonal protecting group. iris-biotech.deiris-biotech.de It is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal. iris-biotech.deiris-biotech.de The Alloc group can be selectively removed using palladium catalysts, making it fully compatible with both Fmoc/tBu and Boc/Bzl strategies. iris-biotech.deiris-biotech.de This expands the possibilities for complex peptide modifications, such as side-chain cyclization or branching. sigmaaldrich.com
Integration into Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Dap(Boc)-OH is a valuable building block for SPPS, a technique that allows for the efficient assembly of peptide chains on a solid support. nih.gov
Coupling Chemistries and Reagent Selection (e.g., TBTU, DIC, PyBOP, HOBt, HCTU, Oxyma)
The formation of the peptide bond between the carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide is a critical step in SPPS. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. peptide.com
Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). peptide.combachem.com Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also widely used. bachem.comrsc.org These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues, which help to suppress racemization and improve coupling efficiency by forming an active ester intermediate. peptide.comrsc.org
More recently, reagents based on OxymaPure (ethyl cyano(hydroxyimino)acetate) have been introduced, such as COMU. bachem.comsigmaaldrich.com These are considered safer alternatives to HOBt-based reagents, as they avoid potentially explosive compounds. bachem.comsigmaaldrich.com The choice of coupling reagent can depend on the specific amino acids being coupled, with some reagents being more effective for sterically hindered couplings or for N-methylated amino acids. bachem.commdpi.com
| Reagent | Full Name | Class | Key Features |
|---|---|---|---|
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Aminium Salt | Efficient, little racemization when used with HOBt. peptide.com |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Soluble urea (B33335) byproduct, suitable for automated SPPS. bachem.com |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for solid-phase synthesis, non-toxic byproducts compared to BOP. bachem.com |
| HOBt | 1-Hydroxybenzotriazole | Additive | Minimizes racemization by forming active esters. peptide.com |
| HCTU | O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium Salt | More reactive than HBTU due to the electron-withdrawing chloro group. sigmaaldrich.com |
| Oxyma | Ethyl cyano(hydroxyimino)acetate | Additive | Safer alternative to HOBt, used in reagents like COMU. bachem.com |
Optimized Deprotection Protocols for Fmoc and Boc Moieties
The selective removal of the Fmoc and Boc protecting groups is essential for the stepwise elongation of the peptide chain and the final cleavage from the resin.
Fmoc Deprotection: The Fmoc group is typically removed using a 20% solution of piperidine in DMF. altabioscience.com The mechanism involves the abstraction of a proton from the fluorenyl ring by the base, leading to β-elimination. peptide.com The resulting dibenzofulvene byproduct is scavenged by the piperidine. peptide.com While effective, this standard protocol can sometimes be slow or incomplete, especially for long or aggregated peptides. peptide.com Optimized protocols have been developed to address these issues. For instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly speed up Fmoc removal, although it may not be suitable for all sequences, such as those containing aspartic acid, due to potential side reactions. peptide.com Another optimized strategy employs a mixture of 2% DBU and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP), which has been shown to minimize diketopiperazine formation, a common side reaction in SPPS. acs.org
Boc Deprotection: The Boc group is stable to the basic conditions of Fmoc removal but is cleaved by moderate to strong acids. peptide.com In standard Boc/Bzl SPPS, a 50% solution of TFA in dichloromethane (B109758) (DCM) is commonly used for Nα-Boc deprotection. chempep.comresearchgate.net When cleaving side-chain Boc groups, a cleavage cocktail containing TFA and scavengers is used. beilstein-journals.org These scavengers, such as triisopropylsilane (B1312306) and dithiothreitol, are necessary to prevent the reactive tert-butyl cations generated during deprotection from causing unwanted modifications to sensitive residues like tryptophan or cysteine. peptide.combeilstein-journals.org After deprotection, the resulting TFA salt of the amine must be neutralized, typically with a base like diisopropylethylamine (DIEA), before the next coupling step. peptide.com
| Protecting Group | Standard Reagent | Optimized/Alternative Reagents | Key Considerations |
|---|---|---|---|
| Fmoc | 20% Piperidine in DMF altabioscience.com | DBU/Piperidine mixtures peptide.com, 2% DBU/5% Piperazine in NMP acs.org, 4-methylpiperidine (B120128) tandfonline.com | Standard conditions can be slow for difficult sequences. peptide.com DBU is faster but can cause side reactions. peptide.com Optimized protocols can reduce side reactions like diketopiperazine formation. acs.org |
| Boc | 50% TFA in DCM (for Nα-deprotection in Boc-SPPS) chempep.comresearchgate.net | TFA with scavengers (e.g., TIS, DTE) for side-chain deprotection and final cleavage peptide.combeilstein-journals.org, 4M HCl in dioxane researchgate.net | Scavengers are crucial to prevent side reactions from tert-butyl cations. peptide.com Neutralization is required after deprotection before the next coupling. peptide.com |
Resin Selection and Functionalization for Fmoc-L-Dap(Boc)-OH Incorporation
The success of solid-phase peptide synthesis (SPPS) is highly dependent on the choice of resin and its functionalization. For the incorporation of Fmoc-L-Dap(Boc)-OH, several factors must be considered to ensure efficient loading, coupling, and final cleavage of the peptide.
Resin Types and Their Applications
The selection of a solid support is dictated by the desired C-terminal functionality of the peptide. uci.edu For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride (2-CTC) resin is a popular choice due to its high acid lability, which allows for the cleavage of the peptide from the resin under mild acidic conditions, preserving the acid-sensitive Boc protecting group on the Dap side chain. frontiersin.orgrsc.org This resin is also favored for its ability to minimize racemization and diketopiperazine formation, particularly when proline is the C-terminal residue. frontiersin.orgsigmaaldrich.com
For the synthesis of peptide amides, Rink amide resin is commonly employed. uci.eduescholarship.org This resin contains a TFA-labile linker that generates a C-terminal amide upon cleavage. peptide.com
Functionalization and Loading
The initial step in SPPS is the covalent attachment (loading) of the first amino acid, in this case, Fmoc-L-Dap(Boc)-OH, to the resin. The loading of 2-chlorotrityl chloride resin is typically achieved by reacting the resin with the Fmoc-amino acid in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM). uci.edursc.org To ensure complete reaction and prevent unwanted side reactions, any unreacted sites on the resin are often "capped" with a small nucleophile like methanol. uci.edu
Challenges in Incorporation
The incorporation of Fmoc-L-Dap(Boc)-OH can sometimes be challenging due to steric hindrance. smolecule.com In such cases, optimizing coupling reagents and reaction times is necessary to achieve high coupling efficiency. smolecule.comnih.gov The use of a 2- to 5-fold molar excess of the amino acid relative to the resin loading is a common strategy to drive the coupling reaction to completion. The progress of the coupling reaction is often monitored using the Kaiser test, which detects the presence of free primary amines.
Table 1: Resin Selection for Peptides Containing Fmoc-L-Dap(Boc)-OH
| Desired C-Terminal Functionality | Recommended Resin | Key Features | Citations |
|---|---|---|---|
| Carboxylic Acid | 2-Chlorotrityl Chloride (2-CTC) Resin | High acid lability, minimizes racemization and diketopiperazine formation. | frontiersin.orgrsc.orgsigmaaldrich.com |
| Amide | Rink Amide Resin | TFA-labile linker, yields C-terminal amide upon cleavage. | uci.eduescholarship.orgpeptide.com |
| Protected Peptide Acids | 2-Chlorotrityl Resin | Allows for cleavage of fully protected peptide fragments. | sigmaaldrich.com |
Solution-Phase Peptide Synthesis Strategies
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) offers advantages for large-scale production and the synthesis of complex peptides where solid-phase methods may be inefficient.
Orthogonal Protection Schemes
A cornerstone of both solid-phase and solution-phase peptide synthesis is the use of orthogonal protecting groups. peptide.com The Fmoc/Boc protection strategy in Fmoc-L-Dap(Boc)-OH is a prime example of this principle. The base-labile Fmoc group protects the α-amino group, allowing for its selective removal with a mild base like piperidine during peptide chain elongation. smolecule.com The acid-labile Boc group on the β-amino side chain remains intact under these conditions and can be removed later with an acid, such as trifluoroacetic acid (TFA). smolecule.commdpi.com This orthogonality allows for the selective modification of the β-amino group, for instance, for branching or conjugation. rsc.org
Fragment Condensation
For the synthesis of long peptides, a convergent strategy involving the coupling of smaller, protected peptide fragments in solution can be more efficient than a linear, stepwise approach. acsgcipr.org This method requires the careful preparation of fully protected peptide segments, which can be synthesized on a solid support and then cleaved while keeping the side-chain protecting groups intact. sigmaaldrich.com The use of 2-chlorotrityl resin is particularly advantageous for preparing such protected fragments. sigmaaldrich.com
Challenges and Optimization
A significant challenge in solution-phase synthesis is the potential for epimerization, especially during the activation of the C-terminal carboxylic acid of a peptide fragment. nih.gov Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction. mdpi.com Another consideration is the solubility of the growing peptide chain, which can decrease as its length increases. The use of solubilizing tags or appropriate solvent systems can help to mitigate this issue. nih.gov
Table 2: Comparison of Protecting Groups Used with Fmoc-L-Dap(Boc)-OH
| Protecting Group | Position | Cleavage Condition | Orthogonality with Fmoc | Citations |
|---|---|---|---|---|
| Boc | β-amino | Acidic (e.g., TFA) | Yes | smolecule.commdpi.com |
| Alloc | β-amino | Palladium-catalyzed | Yes | smolecule.comiris-biotech.de |
| Mtt | β-amino | Mildly acidic | Yes | smolecule.com |
| Dde | β-amino | Hydrazine | Yes | sigmaaldrich.com |
Chemoenzymatic and Bio-inspired Synthetic Routes
The limitations of purely chemical peptide synthesis, such as the potential for racemization and the use of harsh reagents, have led to the exploration of chemoenzymatic and bio-inspired approaches. These methods leverage the high selectivity and mild reaction conditions of enzymes. nih.gov
Enzymatic Ligation
Enzymatic ligation is a powerful tool for joining peptide fragments, including those containing non-canonical amino acids like Dap. acsgcipr.orgmdpi.com Enzymes such as sortases and asparaginyl endopeptidases (AEPs) can catalyze the formation of a native peptide bond between two unprotected peptide segments with high specificity. mdpi.comfrontiersin.org This approach is particularly useful for protein modification and the synthesis of large, complex proteins. frontiersin.org
A common strategy involves the synthesis of a peptide thioester, which can then be ligated to another peptide with an N-terminal cysteine residue in a process known as native chemical ligation (NCL). While NCL is a chemical method, it has inspired the development of enzymatic ligation techniques that mimic this process. eurpepsoc.com
Bio-inspired Synthesis
Bio-inspired synthetic strategies aim to mimic natural biosynthetic pathways. For instance, the incorporation of non-canonical amino acids can be achieved through the genetic code expansion of living organisms, although this is currently limited to small-scale applications. acsgcipr.org
A more practical approach for synthetic chemists is the use of enzymes to modify peptides that have been synthesized chemically. For example, a peptide containing Dap can be synthesized using SPPS, and then an enzyme can be used to selectively modify the β-amino group. This chemoenzymatic approach combines the flexibility of chemical synthesis with the precision of enzymatic catalysis. nih.govacs.org
Advantages and Future Outlook
Chemoenzymatic and bio-inspired methods offer several advantages, including high regio- and chemoselectivity, the ability to work under mild, aqueous conditions, and the potential to create complex molecular architectures that are difficult to access through traditional chemical synthesis. nih.gov As the toolbox of available enzymes expands and our understanding of their mechanisms deepens, these approaches are expected to play an increasingly important role in the synthesis of peptides and proteins with novel properties and functions.
Applications of Fmoc L Dap Boc Oh. H2o in Designing Complex Peptide Architectures and Chemical Tools
Development of Branched and Dendritic Peptide Systems
The unique structure of Fmoc-L-Dap(Boc)-OH, with its two distinct amino groups, makes it an ideal branching point for the synthesis of branched and dendritic peptides. mdpi.com After incorporation into a peptide chain, the selective removal of the Boc group on the β-amino side chain allows for the growth of a second peptide chain, creating a branched structure. This approach has been used to develop multi-antigenic peptides (MAPs) and other complex dendritic architectures.
Furthermore, a derivative, Fmoc-L-Dap(2-Boc-aminoethyl)-OH, is considered an azalysine analogue where a carbon in the lysine (B10760008) side chain is replaced by a nitrogen. iris-biotech.de This substitution provides a versatile handle for creating branched lysine-like structures within a peptide. iris-biotech.de L-Dap based peptide dendrimers have also been explored for their catalytic activities in asymmetric organic synthesis. mdpi.com
Table 2: Applications of Fmoc-L-Dap(Boc)-OH in Branched and Dendritic Peptides
| Peptide Architecture | Synthetic Strategy | Application |
| Branched Peptides | Selective deprotection of the β-amino group and subsequent peptide chain elongation. | Development of multi-antigenic peptides (MAPs) and other complex structures. mdpi.com |
| Azalysine-Containing Peptides | Incorporation of Fmoc-L-Dap(2-Boc-aminoethyl)-OH. | Creation of branched lysine-like structures with potential for enhanced biological activity. iris-biotech.de |
| L-Dap-based Dendrimers | Stepwise synthesis using Fmoc-L-Dap(Boc)-OH as a branching unit. | Catalysis in asymmetric organic reactions. mdpi.com |
Engineering Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. Fmoc-L-Dap(Boc)-OH serves as a valuable precursor for the synthesis of various peptidomimetic scaffolds.
Imidazolidin-2-one-4-carboxylate (Imi) Scaffolds
While direct synthesis from Fmoc-L-Dap(Boc)-OH is not extensively documented, a related approach involves the Hofmann rearrangement of protected asparagine to yield imidazolidin-2-one-4-carboxylates. rsc.org This methodology, which works with a variety of protecting groups, suggests a potential pathway where a derivative of Dap could be utilized to create these conformationally constrained dipeptide mimics. rsc.org The resulting imidazolidinone scaffold can enforce a specific turn structure in a peptide, which is often crucial for biological activity.
Triazole-Bridged and Azalysine Analogues
Fmoc-L-Dap(Boc)-OH and its derivatives are instrumental in creating peptidomimetics with non-natural linkages. For instance, a derivative of Fmoc-L-Dap(Boc)-OH has been used as a starting material in the synthesis of diaminodiacids for the construction of 1,2,3-triazole bridges as stable mimics of disulfide bonds in peptides. This strategy allows for the creation of more robust cyclic peptides with retained or enhanced biological activity.
As previously mentioned, Fmoc-L-Dap(2-Boc-aminoethyl)-OH is an azalysine analogue. iris-biotech.de The replacement of a methylene (B1212753) group with a nitrogen atom in the lysine side chain can alter the charge distribution and hydrogen bonding capabilities of the peptide, potentially leading to improved target binding and pharmacokinetic properties. iris-biotech.de These azalysine-containing peptides are a significant class of peptidomimetics with broad applications in drug discovery. google.com
Functionalization of Peptides for Chemical Biology Probes
The ability to introduce specific functionalities at precise locations within a peptide is crucial for the development of chemical biology probes to study biological processes. The orthogonal protection of Fmoc-L-Dap(Boc)-OH provides an ideal handle for such modifications.
Site-Specific Incorporation of Fluorescent Tags
A prominent application of Fmoc-L-Dap(Boc)-OH is the site-specific labeling of peptides with fluorescent dyes. acs.orgnih.govresearchgate.net After incorporation of the Dap residue into the peptide sequence, the Boc protecting group on the side chain can be selectively removed, revealing a primary amine that can be readily conjugated to a variety of fluorescent probes.
For example, research has detailed the synthesis of Fmoc-protected amino acids derivatized with the environmentally sensitive fluorophores 4-N,N-dimethylaminophthalimide (4-DMAP) and 6-N,N-dimethylamino-2,3-naphthalimide (6-DMN), starting from commercially available Fmoc-L-Dap(Boc)-OH. researchgate.net Similarly, Fmoc-L-Dap(Boc)-OH has been used for the site-specific attachment of 6-carboxyfluorescein (B556484) (FAM) to peptides, enabling their use in fluorescence-based assays. acs.orgnih.gov
Table 3: Fluorescent Probes Incorporated Using Fmoc-L-Dap(Boc)-OH
| Fluorescent Tag | Method of Incorporation | Research Finding |
| 4-N,N,-dimethylaminophthalimide (4-DMAP) | Derivatization of Fmoc-L-Dap(Boc)-OH followed by solid-phase peptide synthesis (SPPS). | Provides a building-block approach for incorporating environment-sensitive fluorophores. researchgate.net |
| 6-N,N-dimethylamino-2,3-naphthalimide (6-DMN) | Derivatization of Fmoc-L-Dap(Boc)-OH followed by SPPS. | Enables the synthesis of peptides with solvatochromic properties. researchgate.net |
| 6-carboxyfluorescein (FAM) | On-resin coupling to the deprotected side chain of a Dap residue. | Useful for creating fluorescently labeled peptides for applications such as nanopore-based ion sensing. acs.orgnih.gov |
Azide-Functionalized Peptides for Click Chemistry
While Fmoc-L-Dap(Boc)-OH does not inherently possess an azide (B81097) group, it is a crucial component in the synthesis of peptides designed for bioorthogonal "click chemistry" reactions. In this context, it is incorporated into a peptide sequence alongside a different, specialized amino acid that contains the azide moiety, such as an azido-alanine or azido-lysine derivative. caltech.edu Both Boc- and Fmoc-protected azido-amino acids can be readily integrated into peptide sequences using standard SPPS protocols. iris-biotech.deiris-biotech.de
The synthesis proceeds via standard Fmoc-based SPPS, where Fmoc-L-Dap(Boc)-OH and the azide-containing amino acid are added sequentially to the growing peptide chain. The azide group serves as a chemical handle for post-synthetic modification. It can react with an alkyne-functionalized molecule in a highly specific and efficient cycloaddition reaction, forming a stable triazole linkage. This methodology is used to conjugate various molecules, such as fluorophores, imaging agents, or drug molecules, to the peptide scaffold. The presence of the Dap residue, introduced by Fmoc-L-Dap(Boc)-OH, can concurrently bestow other desirable properties on the peptide, such as altered solubility or charge.
A key building block used to introduce the necessary azide functionality is N-alpha-tert-butyloxycarbonyl-3-azido-L-alanine (Boc-L-Dap(N3)-OH), which features an azide at the β-position.
Table 1: Comparison of Dap Building Blocks for Peptide Synthesis
| Compound Name | Protecting Groups | Key Functional Group | Primary Application in this Context |
|---|---|---|---|
| Fmoc-L-Dap(Boc)-OH | α-amine: Fmoc, β-amine: Boc | β-amino group (protected) | Peptide backbone construction, provides spacing and charge after deprotection. |
| Boc-L-Dap(N₃)-OH | α-amine: Boc | β-azido group | Introduction of the azide handle for click chemistry reactions. |
Chelating Peptide Conjugates
The L-diaminopropionic acid side chain is an effective chelator for various metal ions, an attribute that is harnessed for creating peptide conjugates for medical imaging and therapy. Appropriately protected L-Dap subunits are used as building blocks in the solid-phase synthesis of chelating peptide conjugates with applications in diagnosing and treating tumors. mdpi.com The Fmoc-L-Dap(Boc)-OH derivative is particularly well-suited for this purpose. It can be incorporated into a peptide sequence using standard Fmoc-SPPS. Following the complete synthesis of the peptide, the acid-labile Boc group on the Dap side chain is removed, exposing the vicinal diamino functionality, which can then bind to a metallic radionuclide.
For instance, the D-isomer, Fmoc-D-Dap(Boc)-OH, is used to synthesize DOTA-modified peptides and their metal chelates for cancer diagnostics. medchemexpress.comchemscene.com A prominent application involves the chelation of the technetium-99m tricarbonyl core, [⁹⁹ᵐTc(CO)₃]⁺, which is a key component in many radiopharmaceuticals. nih.gov Research has demonstrated the development of an orthogonally protected bifunctional chelator, Fmoc-L-Lys(Dap(Boc)), where the Dap moiety, after deprotection, acts as a potent tripod ligand for the [⁹⁹ᵐTc(CO)₃]⁺ core. nih.gov This building block can be integrated anywhere within a peptide sequence, leading to radiolabeled peptides with high stability and favorable characteristics for in vivo imaging. nih.gov The introduction of Dap can also increase the hydrophilicity of the resulting metal-peptide complex. nih.gov
Structure-Activity Relationship (SAR) Studies through Strategic Amino Acid Substitution
Structure-activity relationship (SAR) studies are essential for optimizing the function of therapeutic or diagnostic peptides. Fmoc-L-Dap(Boc)-OH provides a tool for conducting these studies through strategic amino acid substitution. By replacing a native amino acid with Dap, researchers can probe the importance of side-chain length, charge, and steric bulk for the peptide's biological activity.
Dap is often used as a shorter analog of L-lysine (Lys). peptide.com Both amino acids have a basic side chain, but Dap's amino group is at the β-carbon, whereas Lysine's is at the ε-carbon. Substituting Lys with Dap can reveal how the precise positioning and pKa of a positive charge affect receptor binding or enzymatic stability. Fmoc-Dap(Boc)-OH has been explicitly used as a protected Lysine analog in SAR studies. peptide.com The incorporation of Dap can also enhance peptide stability against enzymatic degradation, a key parameter evaluated in SAR.
Table 2: Comparison of L-Dap and L-Lys Side Chains for SAR Studies
| Feature | L-Diaminopropionic acid (Dap) | L-Lysine (Lys) | Rationale for Substitution |
|---|---|---|---|
| Side Chain Length | Short (1 methylene group) | Long (4 methylene groups) | To test the importance of side-chain length and flexibility for activity. |
| Basic Group | β-amino group | ε-amino group | To evaluate the effect of charge position and pKa on molecular interactions. |
| Chemical Nature | Non-proteinogenic | Proteinogenic | To assess effects on enzymatic stability and introduce novel structural constraints. |
Design of pH-Responsive Peptides via Coulombic Interactions of Dap Side Chains
The side-chain amino group of Dap is ionizable, making it a valuable component for designing pH-responsive peptides. These peptides can change their conformation or charge in response to shifts in environmental pH, a property that is highly desirable for targeted drug delivery systems. The side-chain amino group of Dap becomes protonated in acidic environments, such as those found in endosomes or the tumor microenvironment, leading to an increase in the peptide's net positive charge. google.com
Table 3: Reported pKa Values for Dap-Containing Peptides
| Peptide Sequence (X = Dap) | Length | pKa at 37 °C | Reference |
|---|---|---|---|
| LADap (KKLAXALXLLALLWLXLAXALKKA-NH₂) | 24 | 6.22 ± 0.16 | google.com |
| LADap4-L1 (KKALLAXALXLLALLALXLAXALKKA-NH₂) | 26 | 6.64 ± 0.08 | google.com |
Nucleobase-Decorated Peptides (OligoDapT) for Nucleic Acid Interactions
Fmoc-L-Dap(Boc)-OH is a key reagent in the synthesis of novel peptide-based structures designed to interact with DNA and RNA. One such example is oligoDapT, a peptide backbone decorated with thymine (B56734) nucleobases. nih.govdovepress.com These constructs are investigated for their potential in biomedical applications, including gene therapy and diagnostics. nih.gov
The synthesis of oligoDapT was achieved using solid-phase methods, explicitly utilizing commercial Fmoc-L-Dap(Boc)-OH. nih.govdovepress.com The process involves the sequential coupling of two different building blocks: Fmoc-L-Dap(Boc)-OH and a custom-synthesized monomer where a thymine nucleobase is attached to the Dap side chain. dovepress.com In the final oligomer, unmodified Dap residues alternate with the thymine-bearing Dap residues. nih.gov After synthesis and cleavage from the resin, the Boc protecting groups are removed. This unmasks the side-chain amino groups, which become protonated at physiological pH, creating a cationic oligomer. nih.govdovepress.com This positive charge promotes electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, complementing the hydrogen bonding provided by the thymine bases. nih.gov Studies have shown that the resulting oligoDapT is capable of binding to both single- and double-stranded DNA and RNA models. nih.govdovepress.com
Advanced Screening Technologies (e.g., One-Bead-One-Compound Libraries)
One-Bead-One-Compound (OBOC) combinatorial libraries are a powerful technology for discovering novel bioactive peptides. 5z.com These libraries consist of millions of microscopic resin beads, with each bead displaying a unique peptide sequence. As a standard, orthogonally protected amino acid derivative, Fmoc-L-Dap(Boc)-OH is an ideal building block for constructing OBOC libraries using automated synthesizers. caltech.edu5z.com
The inclusion of non-proteinogenic amino acids like Dap significantly expands the chemical diversity of the library. By incorporating Fmoc-L-Dap(Boc)-OH into the randomized synthesis steps, a subset of the library's peptides will contain Dap residues, introducing a short, basic side chain as a structural variable. These vast libraries can then be screened in high-throughput assays to identify "hit" beads that bind to a specific biological target, such as a protein receptor or enzyme. 5z.com The ability to use building blocks like Fmoc-L-Dap(Boc)-OH in alternating Boc and Fmoc synthesis strategies is fundamental to the creation of these complex libraries. 5z.com
Advanced Analytical and Spectroscopic Characterization of Fmoc L Dap Boc Oh. H2o Derived Peptides
Chromatographic Purity and Separation Techniques (e.g., HPLC)
The chiral purity of the Fmoc-L-Dap(Boc)-OH building block and the resulting peptides is critical, as the presence of diastereomeric impurities can have significant pharmacological and toxicological implications. rsc.org Chiral HPLC methods, often employing polysaccharide-based chiral stationary phases (CSPs), are used to determine the enantiomeric purity of the initial amino acid derivative and to detect any racemization that may occur during peptide synthesis. rsc.orgphenomenex.com The choice of mobile phase, including solvent polarity and additives, plays a crucial role in achieving effective chiral recognition and separation. rsc.org
Mixed-mode chromatography, such as hydrophilic interaction/cation-exchange chromatography (HILIC/CEX), offers an alternative and complementary separation mechanism to RP-HPLC. nih.gov HILIC/CEX can be particularly advantageous for separating peptides that are difficult to resolve by hydrophobicity alone, providing a powerful tool for the comprehensive analysis of complex peptide mixtures. nih.gov
Table 1: HPLC Analysis Parameters for Peptides
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Column | Stationary phase for separation. | C18 reversed-phase, Chiral Stationary Phases (e.g., Lux Cellulose-1) |
| Mobile Phase | Solvents used to elute the peptides. | A: 0.1% TFA in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | Programmed change in mobile phase composition. | Linear gradient from low to high organic solvent concentration. |
| Flow Rate | Speed at which the mobile phase passes through the column. | 0.8 - 1.0 mL/min |
| Detection | Method for visualizing the eluted peptides. | UV absorbance at 220 nm and 260 nm. dovepress.com |
| Temperature | Column temperature during separation. | 25°C dovepress.com |
Mass Spectrometric Elucidation of Peptide Sequence and Modifications (e.g., ESI-MS, MALDI-TOF)
Mass spectrometry (MS) is a cornerstone technique for the characterization of peptides, providing precise molecular weight determination and sequence verification. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization methods used for peptide analysis. biotage.com
ESI-MS is particularly well-suited for analyzing peptides directly from solution, often coupled with HPLC (LC-MS) for online separation and analysis. nih.gov It generates multiply charged ions, which allows for the analysis of large peptides on mass spectrometers with a limited mass-to-charge (m/z) range. The resulting mass spectrum can be deconvoluted to determine the molecular weight of the peptide. biotage.comsaspublishers.com ESI-MS is also highly effective in identifying post-translational modifications and characterizing synthetic peptide derivatives. nih.gov
MALDI-Time of Flight (TOF) MS is another powerful technique that involves co-crystallizing the peptide with a matrix material and irradiating it with a laser. This process generates singly charged ions, making it straightforward to determine the molecular weight of the peptide. MALDI-TOF is known for its high sensitivity and tolerance to salts and other contaminants, making it a valuable tool for the rapid analysis of peptide synthesis products. biotage.com
Both ESI-MS and MALDI-TOF can be used in tandem mass spectrometry (MS/MS) experiments to obtain sequence information. In MS/MS, a specific peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. This is crucial for confirming the correct incorporation of Fmoc-L-Dap(Boc)-OH and other amino acids into the peptide chain. frontiersin.org
Table 2: Mass Spectrometry Data for a Hypothetical Peptide Containing L-Dap(Boc)
| Parameter | Value |
|---|---|
| Peptide Sequence | Ac-Gly-L-Dap(Boc)-Ala-NH2 |
| Calculated Monoisotopic Mass | 387.21 g/mol |
| Observed m/z (ESI-MS, [M+H]+) | 388.22 |
| Observed m/z (MALDI-TOF, [M+H]+) | 388.23 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
One-dimensional (1D) NMR spectra, such as proton (¹H) NMR, can confirm the presence of the Boc and Fmoc protecting groups through their characteristic chemical shifts. rsc.org Two-dimensional (2D) NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to assign all proton resonances and to identify through-space proximities between protons, respectively. researchgate.net These NOE-derived distance restraints are crucial for calculating the three-dimensional structure of the peptide. mdpi.com
In some cases, peptides incorporating L-Dap have been shown to adopt specific secondary structures, such as β-turns or 3₁₀-helices, which can be identified through NMR analysis. researchgate.net The measurement of amide proton temperature coefficients (Δδ/ΔT) can provide insights into the involvement of backbone amides in intramolecular hydrogen bonds, a key feature of stable secondary structures. pnas.org Furthermore, solid-state NMR (ssNMR) can be utilized to study the conformation of peptides in a solid or aggregated state. mdpi.com
Table 3: Representative ¹H NMR Chemical Shifts for a Peptide with L-Dap(Boc)
| Proton | Chemical Shift (ppm) |
|---|---|
| Dap α-CH | 4.2 - 4.5 |
| Dap β-CH₂ | 3.2 - 3.6 |
| Boc (CH₃)₃ | 1.4 - 1.5 |
| Fmoc Aromatic | 7.2 - 7.8 |
Spectroscopic Methods for Secondary Structure Assessment (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides in solution. formulationbio.com The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. formulationbio.com The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, and random coils. nih.gov
The characteristic CD spectrum of an α-helix displays negative bands around 222 nm and 208 nm, and a positive band around 192 nm. nih.gov A β-sheet structure is typically characterized by a negative band around 218 nm. researchgate.net It is important to note that aromatic side chains and other chromophores can contribute to the CD spectrum in the far-UV region, which may require correction for accurate secondary structure analysis. nih.gov
Table 4: Characteristic Circular Dichroism (CD) Wavelengths for Peptide Secondary Structures
| Secondary Structure | Characteristic Wavelengths (nm) |
|---|---|
| α-Helix | Negative bands at ~222 and ~208, Positive band at ~192 nih.gov |
| β-Sheet | Negative band at ~218, Positive band at ~195 researchgate.net |
| Random Coil | Strong negative band near 200 |
On-Resin Monitoring of Coupling and Deprotection Efficiencies (e.g., Kaiser Test, UV Fmoc Test)
Efficient solid-phase peptide synthesis (SPPS) relies on the complete reaction of each coupling and deprotection step. iris-biotech.de Several on-resin monitoring techniques are employed to assess the efficiency of these reactions in real-time, allowing for immediate intervention if a reaction is incomplete. iris-biotech.de
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin. luxembourg-bio.comsemanticscholar.orgsigmaaldrich.com A positive result (a blue color) after a coupling step indicates that the reaction is incomplete and requires a second coupling. semanticscholar.orgsigmaaldrich.comchempep.com Conversely, a positive result after the deprotection step confirms the successful removal of the Fmoc group. sigmaaldrich.com It is important to note that the Kaiser test is not reliable for secondary amines like proline and may give false positives under certain conditions. iris-biotech.desemanticscholar.org
Other colorimetric tests, such as the TNBS (2,4,6-trinitrobenzenesulfonic acid) test, can also be used to detect primary amines. iris-biotech.dechempep.com For secondary amines, the chloranil (B122849) test is a suitable alternative. iris-biotech.de In cases of incomplete coupling, a capping step is often performed to block any unreacted amino groups and prevent the formation of deletion sequences. semanticscholar.org
Table 5: On-Resin Monitoring Tests in SPPS
| Test | Analyte | Positive Result | Indication |
|---|---|---|---|
| Kaiser Test | Primary Amines | Dark Blue Color | Incomplete coupling or complete deprotection luxembourg-bio.comsigmaaldrich.com |
| UV Fmoc Test | Fmoc-dibenzofulvene adduct | UV absorbance at ~301 nm | Successful Fmoc deprotection biotage.com |
| TNBS Test | Primary Amines | Red/Orange Color | Incomplete coupling iris-biotech.dechempep.com |
| Chloranil Test | Secondary Amines | Blue/Green Color | Incomplete coupling of secondary amines iris-biotech.de |
Computational and Theoretical Investigations of Fmoc L Dap Boc Oh. H2o Derivatives
Molecular Dynamics Simulations of Dap-Containing Peptides
Molecular dynamics (MD) simulations provide atomic-level insights into the conformational dynamics and interactions of peptides. For peptides incorporating Dap residues, MD simulations have been instrumental in elucidating their structural preferences, stability, and interactions with their environment.
Recent MD simulations have explored how Dap residues influence the structure of cell-penetrating peptides. For instance, simulations of an arginine-rich peptide (Arg-9) and its comparison with a Dap-9 peptide (composed of nine 2,3-diaminopropanoic acid residues) revealed the critical role of side-chain length and functionality in membrane interactions. The simulations suggested that the shorter side chains of Dap, compared to arginine, diminish the peptide's ability to permeabilize phospholipid membranes. unlp.edu.ar
Temperature replica exchange molecular dynamics (TREMDS) have also been utilized to accurately predict the conformations of cyclic peptides containing Dap. These simulations, which enhance conformational sampling, have successfully calculated structural parameters like ³JNHCHα couplings and Nuclear Overhauser effects (NOEs) that are in good agreement with experimental NMR data for peptides such as Ac–cyclo(Asp–Ala–Ala–Dap)–Ala–Ala–NH₂. publish.csiro.au This demonstrates the power of MD simulations in refining and validating the three-dimensional structures of complex Dap-containing macrocycles.
Furthermore, MD simulations have been used to model the interaction of Dap-containing peptidomimetics with DNA. These theoretical models help to understand how factors like sequence length affect the condensation of dsDNA, providing a rationale for the observed biological activity. mdpi.com In studies of channel-forming peptides, MD simulations suggested that introducing positively charged Dap residues into the pore-lining region could enhance ion selectivity, guiding the experimental design of synthetic channels. nih.gov
Table 1: Examples of MD Simulation Studies on Dap-Containing Peptides
| Peptide System | Simulation Method | Key Findings | Reference |
|---|---|---|---|
| Arg-9 vs. Dap-9 | Conventional MD | Dap's shorter side chain reduces membrane permeabilization efficiency compared to Arginine. | unlp.edu.ar |
| Ac–cyclo(Asp–Ala–Ala–Dap)–Ala–Ala–NH₂ | TREMDS | Calculated NMR parameters (couplings, NOEs) agreed with experimental measurements, validating the predicted conformation. | publish.csiro.au |
| Dap-containing peptidomimetics | Conventional MD | Elucidated the role of polymer length in DNA condensation. | mdpi.com |
| Dap-substituted channel-forming peptides | Conventional MD | Predicted that Dap substitution could enhance Cl⁻ vs. Na⁺ selectivity. | nih.gov |
Density Functional Theory (DFT) Calculations for Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and, consequently, the geometry and energy of molecules. For Dap derivatives, DFT calculations are particularly useful for determining the most stable conformations and understanding the influence of protecting groups on the molecule's geometry.
While specific DFT studies focusing solely on Fmoc-L-Dap(Boc)-OH were not prominently found, related research on Dap-containing peptides and other protected amino acids provides a framework for its likely conformational behavior. For example, studies combining NMR analysis with DFT calculations have been used to elucidate the solution conformations of complex cyclic peptides. rsc.org These hybrid approaches allow for a more accurate determination of low-energy structures by correlating theoretical calculations with experimental data.
Research on ferrocenyl-conjugated homopeptides of side-chain protected L-Dap has shown that these peptides tend to adopt β-turn/3₁₀-helical conformations. researchgate.netmdpi.com These findings are supported by both experimental data (NMR, X-ray crystallography) and theoretical analysis, highlighting how the intrinsic properties of the protected Dap residue guide the secondary structure of the peptide chain. researchgate.netmdpi.com DFT calculations can be employed in such studies to calculate the relative energies of different possible conformations (e.g., β-turn, 3₁₀-helix, fully extended) and to understand the electronic effects that stabilize a particular fold.
Hypothetically, DFT calculations on Fmoc-L-Dap(Boc)-OH would involve optimizing the geometry of various rotamers around the key single bonds to identify the global energy minimum. This would provide insights into the preferred spatial arrangement of the bulky Fmoc and Boc protecting groups and how this arrangement might influence its reactivity and incorporation during peptide synthesis.
Table 2: Theoretical and Experimental Methods for Conformational Analysis of Dap-Peptides
| Method | Information Provided | Application Example | Reference |
|---|---|---|---|
| 2D NMR Spectroscopy (ROESY, NOESY) | Interproton distances, dihedral angles | Determining solution structures of cyclic tetrapeptides containing Dpr (α,β-diaminopropionic acid). acs.org | acs.org |
| X-ray Crystallography | Solid-state 3D structure | Solving the crystal structures of Fc-CO-[L-Dap(Boc)]₂-NH-Fc, revealing a β-turn/3₁₀-helical conformation. researchgate.net | researchgate.net |
| Density Functional Theory (DFT) | Relative energies of conformers, electronic structure | Supporting the hypothesis of π–cation interactions in diastereomeric resolutions of Dap derivatives. acs.org | acs.org |
In Silico Design of Novel Peptide Modulators
The unique properties of Dap make it an attractive residue for the in silico design of new peptide-based therapeutics. Computational methods allow for the rational design of peptides with enhanced stability, target affinity, and specific functions.
Structure-based drug design (SBDD) has been used to develop inhibitors targeting bacterial enzymes. In one study, thio-DAP and oxa-DAP analogues were designed as inhibitors of the dapF enzyme in the lysine (B10760008) biosynthetic pathway. mdpi.com Molecular docking simulations showed that these designed compounds had a better binding affinity for the enzyme's active site compared to the natural substrate, demonstrating the power of in silico screening. mdpi.com
Furthermore, Dap residues are incorporated into peptides designed to act as inhibitors of protein-protein interactions (PPIs). For example, D-peptides, which can include D-isomers of Dap, are designed to be resistant to proteases. Computational approaches, such as searching mirror-image versions of protein databases and molecular docking, have been used to design potent D-peptide inhibitors for targets like the SARS-CoV-2 spike protein and hepatitis delta antigen dimerization. nih.govnih.gov These in silico methods screen vast numbers of potential peptide sequences to identify the most promising candidates for synthesis and experimental testing. nih.gov
Future Perspectives and Emerging Research Directions
Expanding Synthetic Methodologies for Non-Canonical Amino Acid Incorporation
The future of peptide synthesis lies in the creation of molecules with increasingly complex and tailored functionalities. Fmoc-L-Dap(Boc)-OH is central to this endeavor, enabling the expansion of synthetic strategies beyond linear sequences. The orthogonal protection scheme is fundamental to its utility; the Fmoc group can be selectively removed to allow for peptide chain elongation, while the Boc-protected β-amino group remains intact for later, specific modifications. smolecule.com
Detailed research has demonstrated the application of Fmoc-Dap(Boc)-OH in the solid-phase synthesis of intricate peptide structures. For instance, it has been successfully used as a key building block in the manual synthesis of antibacterial peptide compounds and bicyclic peptide tachykinin NK2 antagonists. medchemexpress.comgoogle.comgoogle.com Its incorporation allows for the creation of branched peptides where the β-amino group of the Dap residue serves as an anchor point for a secondary peptide chain or a functional moiety. sigmaaldrich.com This capability is crucial for developing peptide-based drugs and bioactive mimetics, such as DOTA-modified peptides and their metal chelates, which have shown potential in cancer diagnostics. medchemexpress.commedchemexpress.com
Future research will likely focus on leveraging the unique properties of Fmoc-L-Dap(Boc)-OH to develop novel synthetic protocols. This includes its use in automated, microwave-assisted peptide synthesis to accelerate the creation of complex libraries of non-canonical peptides. researchgate.net Furthermore, its compatibility with other protecting groups like Alloc and Mtt opens avenues for multi-step, sequential modifications on a single peptide backbone, leading to highly sophisticated molecular constructs with precisely defined three-dimensional structures. smolecule.comiris-biotech.de
Table 1: Orthogonal Protecting Groups in Fmoc-L-Dap(Boc)-OH Chemistry
| Protecting Group | Protected Moiety | Cleavage Condition | Orthogonal To |
| Fmoc | α-amino group | Base (e.g., 20% piperidine (B6355638) in DMF) | Boc, tBu, Trt |
| Boc | β-amino group | Acid (e.g., Trifluoroacetic acid - TFA) | Fmoc |
Novel Applications in Supramolecular Chemistry and Materials Science
The self-assembly of Fmoc-modified amino acids into ordered nanostructures is a burgeoning field, and Fmoc-L-Dap(Boc)-OH offers unique advantages for creating functional materials. The aromatic Fmoc group drives self-assembly through π-π stacking and hydrogen bonding, while the Dap residue provides a site for further functionalization, influencing the material's bulk properties. rsc.orgnih.govresearchgate.net
A notable area of emerging research is the development of hydrogels from Dap derivatives. For example, a low-molecular-weight gelator was created by functionalizing both amino terminals of Dap with Fmoc groups. nih.gov This resulted in a hydrogel capable of formation over a wide pH range, exhibiting self-healing properties, and demonstrating the ability to support cell proliferation and control the release of encapsulated molecules like vitamin B12. nih.gov These characteristics make such hydrogels highly promising for applications in tissue engineering and drug delivery. smolecule.comnih.govmdpi.com
Future directions will likely explore the co-assembly of Fmoc-L-Dap(Boc)-OH with other molecules to create hybrid materials with novel properties. After the initial self-assembly driven by the Fmoc group, the Boc group can be removed to expose the β-amino group on the surface of the nanostructure. This reactive handle can then be used to covalently link drugs, targeting ligands, or inorganic nanoparticles, creating highly functionalized systems. nih.gov This strategy could lead to the development of "smart" biomaterials that can respond to specific biological cues or be used for targeted therapeutic delivery. chemimpex.commtoz-biolabs.com
Table 2: Research Findings on Dap-Based Supramolecular Materials
| Dap Derivative | Key Finding | Potential Application |
| Fmoc-Dap(Fmoc) | Forms pH-responsive, self-healing hydrogels. | Tissue engineering, drug delivery, cell encapsulation. nih.gov |
| Diaminopropionic acid lipopeptides | Self-assemble into structures for pDNA delivery. | Gene transfection and delivery. chemisgroup.usresearchgate.net |
| Fmoc-Dap(Boc)-OH | Building block for branched peptides. | Functionalized biomaterials, targeted drug delivery systems. medchemexpress.comchemimpex.com |
Interdisciplinary Research at the Interface of Chemical Biology and Nanoscience
The convergence of chemical biology and nanoscience presents exciting opportunities for Fmoc-L-Dap(Boc)-OH. This compound serves as a molecular bridge between these two fields, enabling the construction of precisely defined nano-architectures with specific biological functions.
In chemical biology, the ability to create branched and cyclic peptides is critical for mimicking complex protein structures and developing potent inhibitors or receptor antagonists. medchemexpress.comacs.org The use of Fmoc-L-Dap(Boc)-OH to synthesize bicyclic peptides is a prime example of this, leading to compounds with enhanced stability and bioactivity. medchemexpress.com Furthermore, the β-amino group of the Dap residue can be used to attach fluorescent probes or other reporter molecules, facilitating the study of biological processes. medchemexpress.com
From a nanoscience perspective, peptides synthesized with Fmoc-L-Dap(Boc)-OH can act as scaffolds for the development of advanced nanomaterials. For instance, the selective deprotection of the β-amino group allows for the functionalization of self-assembled peptide nanofibers or nanotubes with metal nanoparticles or quantum dots. mtoz-biolabs.com This can lead to the creation of novel biosensors, imaging agents, and catalysts. The incorporation of Dap residues into peptides has also been explored for creating cationic polymers capable of binding and delivering nucleic acids into cells, highlighting its potential in gene therapy and nanotechnology-based drug delivery systems. chemisgroup.usmdpi.comgoogle.com
Future research at this interface will focus on creating integrated systems where the biological activity of a peptide is directly coupled to the physical properties of a nanomaterial. For example, a peptide-based hydrogel could be designed to release a therapeutic payload in response to a specific enzyme present at a disease site. Similarly, peptide-functionalized nanoparticles could be engineered to target cancer cells with high specificity, combining diagnostics and therapy into a single "theranostic" platform. medchemexpress.comresearchgate.net The versatility and precise chemical control offered by Fmoc-L-Dap(Boc)-OH will be indispensable for realizing these futuristic applications.
Q & A
Basic: What are the recommended storage conditions for FMoc-L-Dap(Boc)-OH·H₂O to ensure stability during peptide synthesis experiments?
Answer:
FMoc-L-Dap(Boc)-OH·H₂O should be stored in a tightly sealed container under inert gas (e.g., argon) at +2°C to +8°C to prevent degradation. Moisture and exposure to heat must be avoided, as the compound is hygroscopic and sensitive to hydrolysis . For long-term stability, use desiccants and monitor storage conditions via periodic mass spectrometry (MS) or HPLC analysis to detect decomposition products.
Basic: How can researchers confirm the purity and structural integrity of FMoc-L-Dap(Boc)-OH·H₂O before use in solid-phase peptide synthesis (SPPS)?
Answer:
Purity is typically assessed using reverse-phase HPLC with UV detection at 265–280 nm (absorbance of the FMoc group). Structural confirmation requires ¹H/¹³C NMR to verify the presence of the Boc-protected diaminopropionic acid (Dap) side chain and the FMoc carbamate. For quantification, elemental analysis or LC-MS can validate molecular weight (expected m/z ~410–452 g/mol depending on hydration) .
Advanced: How should researchers address contradictions between reported solubility data and experimental observations for FMoc-L-Dap(Boc)-OH·H₂O in polar aprotic solvents?
Answer:
Discrepancies often arise from variations in hydration states or residual solvents. To resolve this:
- Step 1: Characterize the compound’s hydration level via Karl Fischer titration or thermogravimetric analysis (TGA).
- Step 2: Optimize solvent systems using solubility parameter (HSP) modeling , testing mixtures like DMF/DCM (4:1) or DMSO/THF.
- Step 3: Monitor solubility kinetics using dynamic light scattering (DLS) to detect aggregation .
Advanced: What experimental strategies mitigate side reactions during FMoc deprotection of FMoc-L-Dap(Boc)-OH·H₂O in SPPS?
Answer:
The Boc group on Dap is acid-labile, requiring careful pH control during FMoc removal with piperidine (20% in DMF). Strategies include:
- Low-temperature deprotection (0–4°C) to slow acidolysis.
- Use of scavengers (e.g., 1,2-ethanedithiol) to trap liberated protons.
- Real-time monitoring via in situ FTIR to track FMoc cleavage and detect premature Boc deprotection .
Advanced: How can researchers evaluate the environmental impact of FMoc-L-Dap(Boc)-OH·H₂O given limited ecotoxicity data?
Answer:
Adopt a precautionary principle by:
- Step 1: Simulate biodegradability using OECD 301D (closed bottle test) to assess half-life in aquatic systems.
- Step 2: Perform QSAR modeling to predict acute toxicity (e.g., LC₅₀ for Daphnia magna).
- Step 3: Implement waste neutralization protocols (e.g., hydrolysis with 1M NaOH) to degrade the compound before disposal .
Basic: What personal protective equipment (PPE) is essential when handling FMoc-L-Dap(Boc)-OH·H₂O in laboratory settings?
Answer:
- Respiratory protection: NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) if ventilation is inadequate.
- Gloves: Nitrile gloves (≥0.11 mm thickness) tested for permeation resistance using ASTM F738.
- Eye protection: Tight-fitting goggles with side shields (ANSI Z87.1 standard).
- Lab coat: Polyester-cotton blend to minimize dust adherence .
Advanced: What analytical techniques resolve ambiguities in the stereochemical configuration of FMoc-L-Dap(Boc)-OH·H₂O after synthesis?
Answer:
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers.
- Vibrational circular dichroism (VCD) for absolute configuration determination.
- X-ray crystallography (if single crystals are obtainable) for definitive structural assignment .
Basic: How should researchers optimize coupling efficiency of FMoc-L-Dap(Boc)-OH·H₂O in automated SPPS?
Answer:
- Activation reagent: Use HBTU/HOBt (1:1 molar ratio) in DMF for 30–60 minutes.
- Coupling time: Extend to 2 hours for sterically hindered residues.
- Monitoring: Conduct Kaiser tests after each coupling cycle to detect unreacted amines. Adjust equivalents (2–4×) based on resin loading .
Advanced: How can contradictory NMR data (e.g., split peaks for FMoc protons) be interpreted for FMoc-L-Dap(Boc)-OH·H₂O?
Answer:
Peak splitting may indicate:
- Rotameric equilibria in the FMoc group: Use variable-temperature NMR (VT-NMR) to coalesce peaks at higher temperatures.
- Crystallographic polymorphism: Characterize via powder X-ray diffraction (PXRD).
- Solvent-induced conformational changes: Compare spectra in DMSO-d₆ vs. CDCl₃ .
Advanced: What methodologies validate the absence of endotoxins or microbial contaminants in FMoc-L-Dap(Boc)-OH·H₂O for biomedical applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
